

discovery and synthesis of Nur77 modulator 2

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Compound of Interest					
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An In-depth Technical Guide on the Discovery and Synthesis of a Nur77 Modulator

Introduction to Nur77

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Unlike typical nuclear receptors, Nur77's activity can be modulated through non-canonical pathways, making it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and central nervous system ailments.[1][4] Nur77's expression is induced by a variety of stimuli, and its function is regulated at both transcriptional and post-transcriptional levels, including phosphorylation.

One of the key non-genomic functions of Nur77 is its ability to induce apoptosis by translocating from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, triggering a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cytochrome c release and cell death. This unique mechanism of action has spurred the discovery of small molecule modulators that can activate this apoptotic pathway.

This technical guide focuses on a representative Nur77 modulator, BI1071, detailing its discovery, synthesis, and mechanism of action. The methodologies and data presented herein serve as a comprehensive resource for researchers and drug development professionals in the field of Nur77-targeted therapies.

Discovery of Nur77 Modulator BI1071



The discovery of BI1071 stemmed from research on 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs), a class of compounds known to exhibit anti-neoplastic activity. One such analog, DIM-C-pPhCF3, was identified as a potent Nur77 modulator. BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3, synthesized to enhance its therapeutic potential. This compound was found to bind to Nur77 with high affinity, promoting its mitochondrial translocation and subsequent interaction with Bcl-2 to induce apoptosis in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for the Nur77 modulator BI1071.

Table 1: Binding Affinity and In Vitro Efficacy of BI1071

Parameter	Value	Cell Line(s)	Reference
Binding Affinity (KD) to Nur77	High (exact value not specified)	-	
Apoptosis Induction (Concentration)	0.5 μΜ	HCT116, HEK293T, MEFs	
PARP Cleavage Induction	0.5 μΜ	MEFs	_

Table 2: In Vivo Efficacy of BI1071

Animal Model	Treatment Dose	Tumor Growth Inhibition	Apoptosis Induction	Reference
Tumor Xenograft	Not specified	Potent inhibition	Yes	

Experimental Protocols Synthesis of BI1071

BI1071 is the methanesulfonate salt of the oxidized product of DIM-C-pPhCF3. The synthesis process involves the chemical modification of the parent C-DIM compound. While the specific



reaction conditions for the synthesis of BI1071 are proprietary, the general synthesis of C-DIMs involves the condensation of indole with an appropriate aromatic aldehyde in the presence of an acid catalyst.

Cell Culture and Transfection

- Cell Lines: Human colon carcinoma (HCT116), human embryonic kidney (HEK293T), and mouse embryonic fibroblasts (MEFs and Bcl-2-/- MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a 5% CO2 incubator.
- Transfection: For overexpression studies, cells are transfected with plasmids such as GFP-Nur77 using lipofection reagents according to the manufacturer's instructions.

Immunostaining and Cellular Fractionation

- Immunostaining: Cells are grown on coverslips, treated with BI1071, and then fixed and permeabilized. The subcellular localization of Nur77 is visualized by incubating the cells with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody.
- Cellular Fractionation: To confirm the mitochondrial translocation of Nur77, cytosolic and mitochondrial fractions are separated from treated cells using a commercial cell fractionation kit. The presence of Nur77 in each fraction is then determined by Western blotting.

Apoptosis Assays

- PARP Cleavage: The induction of apoptosis is assessed by detecting the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blotting using an antibody specific to the cleaved fragment.
- Annexin V/PI Staining: Apoptotic cells are quantified using Annexin V and propidium iodide
 (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer
 leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late
 apoptotic or necrotic cells.

In Vivo Tumor Xenograft Studies

Animal Models: Nude mice are subcutaneously injected with cancer cells (e.g., HCT116).



- Treatment: Once tumors are established, mice are treated with BI1071 or a vehicle control.
- Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors are excised for histological and immunohistochemical analysis to confirm the induction of apoptosis.

Signaling Pathways and Experimental Workflows Nur77-Bcl-2 Apoptotic Signaling Pathway

The following diagram illustrates the signaling pathway activated by the Nur77 modulator.



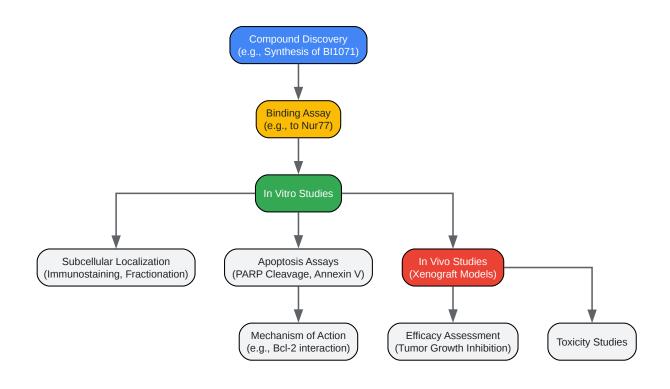
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Caption: Nur77 modulator-induced apoptotic pathway.

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the preclinical characterization of a Nur77 modulator.





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Caption: Preclinical characterization workflow for a Nur77 modulator.

Conclusion

The discovery of small molecule modulators of Nur77, such as BI1071, represents a promising therapeutic strategy, particularly for cancers that overexpress anti-apoptotic proteins like Bcl-2. The ability of these modulators to activate a distinct, non-genomic apoptotic pathway provides a novel approach to overcome resistance to conventional therapies. The detailed methodologies and data presented in this guide offer a foundational understanding for the continued research and development of Nur77-targeted drugs. Further investigation into the structure-activity relationships of these modulators will be crucial for the design of next-generation compounds with improved potency and selectivity.



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